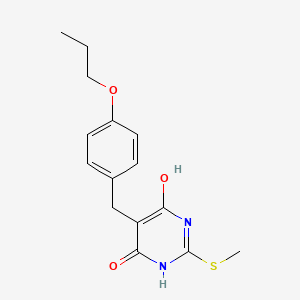
2-(methylthio)-5-(4-propoxybenzyl)-4,6-pyrimidinediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(methylthio)-5-(4-propoxybenzyl)-4,6-pyrimidinediol is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a member of the pyrimidine family and has potential applications in various fields, including medicine, agriculture, and industry.
Mécanisme D'action
The mechanism of action of 2-(methylthio)-5-(4-propoxybenzyl)-4,6-pyrimidinediol is not fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to a reduction in inflammation, tumor growth, and viral replication.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(methylthio)-5-(4-propoxybenzyl)-4,6-pyrimidinediol are significant. This compound has been shown to reduce inflammation by inhibiting the activity of certain enzymes and proteins in the body. It also has anti-tumor properties and has been found to be effective in treating various types of cancer. Additionally, it has anti-viral properties and has been used to treat diseases such as HIV and hepatitis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(methylthio)-5-(4-propoxybenzyl)-4,6-pyrimidinediol in lab experiments is its unique properties. This compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties, making it a valuable tool in scientific research. However, one of the limitations of using this compound is its cost. The synthesis of 2-(methylthio)-5-(4-propoxybenzyl)-4,6-pyrimidinediol is complex and expensive, making it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for the use of 2-(methylthio)-5-(4-propoxybenzyl)-4,6-pyrimidinediol in scientific research. One of the most significant directions is in the field of medicine. This compound has shown promising results in treating various diseases, and further research is needed to explore its full potential. Additionally, this compound has potential applications in agriculture and industry, and further research is needed to explore these areas.
In conclusion, 2-(methylthio)-5-(4-propoxybenzyl)-4,6-pyrimidinediol is a chemical compound with unique properties that have potential applications in various fields of scientific research. Its anti-inflammatory, anti-tumor, and anti-viral properties make it a valuable tool in medicine, agriculture, and industry. Further research is needed to explore its full potential and to develop new applications for this compound.
Méthodes De Synthèse
The synthesis of 2-(methylthio)-5-(4-propoxybenzyl)-4,6-pyrimidinediol involves the reaction of 4-propoxybenzyl alcohol, 2,4,5-trichloropyrimidine, and sodium methoxide in methanol. The reaction is carried out at room temperature, and the product is obtained after purification through column chromatography. The yield of the product is approximately 70%.
Applications De Recherche Scientifique
2-(methylthio)-5-(4-propoxybenzyl)-4,6-pyrimidinediol has potential applications in various fields of scientific research. One of the most significant applications is in the field of medicine. This compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. It has also been found to be effective in treating diseases such as cancer, HIV, and hepatitis.
Propriétés
IUPAC Name |
4-hydroxy-2-methylsulfanyl-5-[(4-propoxyphenyl)methyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-3-8-20-11-6-4-10(5-7-11)9-12-13(18)16-15(21-2)17-14(12)19/h4-7H,3,8-9H2,1-2H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDKAFLVSNAEAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CC2=C(N=C(NC2=O)SC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202870 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Methylsulfanyl-5-(4-propoxy-benzyl)-pyrimidine-4,6-diol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

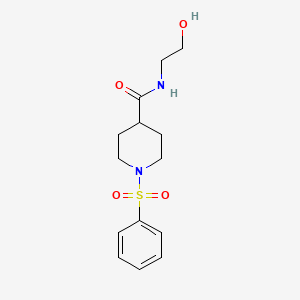
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5118155.png)
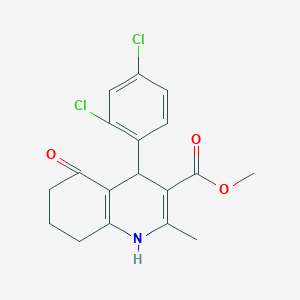
![methyl (2S*,4S*,5R*)-1,2-dimethyl-5-(2-methylphenyl)-4-({[2-(methylthio)ethyl]amino}carbonyl)-2-pyrrolidinecarboxylate](/img/structure/B5118163.png)


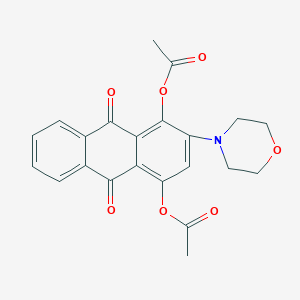

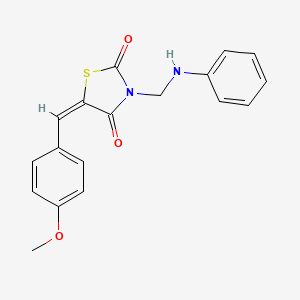
![N-benzyl-2-{[4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinazolinyl]thio}acetamide](/img/structure/B5118211.png)
![1-[3-({[5-(4-ethoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4-methoxyphenyl]ethanone](/img/structure/B5118231.png)
![5-{[(4-chlorophenyl)thio]methyl}-3-(3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5118234.png)
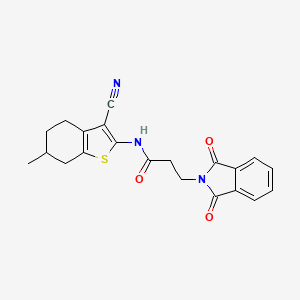
![1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5118244.png)